molecular formula C8H8BrNO4S B14434736 4-Acetamido-3-bromobenzene-1-sulfonic acid CAS No. 76382-56-4

4-Acetamido-3-bromobenzene-1-sulfonic acid

Cat. No.: B14434736
CAS No.: 76382-56-4
M. Wt: 294.12 g/mol
InChI Key: XRAQXBJSJBTHGD-UHFFFAOYSA-N
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Description

4-Acetamido-3-bromobenzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It features a benzene ring substituted with an acetamido group, a bromine atom, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-3-bromobenzene-1-sulfonic acid typically involves multiple steps, starting from benzene derivatives. One common method includes:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Bromination: Nitrobenzene undergoes bromination to introduce a bromine atom at the meta position.

    Reduction: The nitro group is reduced to an amino group.

    Acetylation: The amino group is acetylated to form the acetamido group.

    Sulfonation: Finally, the compound is sulfonated to introduce the sulfonic acid group

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3-bromobenzene-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Br2/FeBr3

    Sulfonation: SO3/H2SO4

    Reduction: H2/Pd

    Acetylation: Ac2O/Pyridine

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzene derivatives .

Mechanism of Action

The mechanism of action of 4-acetamido-3-bromobenzene-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds, while the acetamido group can participate in hydrogen bonding and hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards different targets, influencing its biological and chemical activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetamido-3-bromobenzene-1-sulfonic acid is unique due to the presence of both the acetamido and bromine substituents, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions and reactions that are not possible with other similar compounds .

Properties

CAS No.

76382-56-4

Molecular Formula

C8H8BrNO4S

Molecular Weight

294.12 g/mol

IUPAC Name

4-acetamido-3-bromobenzenesulfonic acid

InChI

InChI=1S/C8H8BrNO4S/c1-5(11)10-8-3-2-6(4-7(8)9)15(12,13)14/h2-4H,1H3,(H,10,11)(H,12,13,14)

InChI Key

XRAQXBJSJBTHGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)O)Br

Origin of Product

United States

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